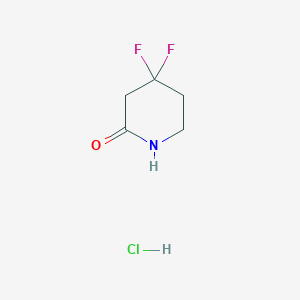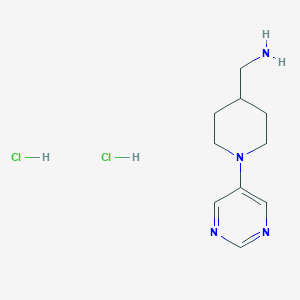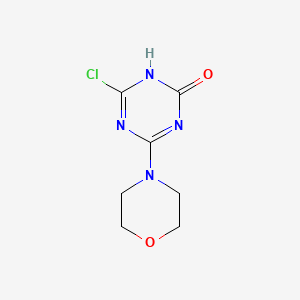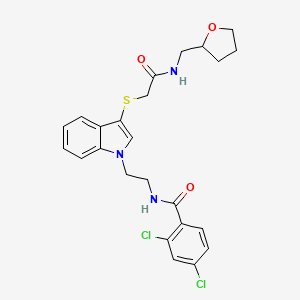![molecular formula C14H19N B2361754 3-[(3,5-Dimethylphenyl)methyl]bicyclo[1.1.1]pentan-1-amine CAS No. 2287299-52-7](/img/structure/B2361754.png)
3-[(3,5-Dimethylphenyl)methyl]bicyclo[1.1.1]pentan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(3,5-Dimethylphenyl)methyl]bicyclo[1.1.1]pentan-1-amine is a compound that features a bicyclo[1.1.1]pentane core, which is a highly strained and rigid structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,5-Dimethylphenyl)methyl]bicyclo[1.1.1]pentan-1-amine typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butanes, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellanes . These methods are practical and scalable, allowing for the installation of various substituents at the bridgehead positions.
Industrial Production Methods
The use of carbene insertion and radical addition techniques can be optimized for industrial applications to produce the compound in significant quantities .
Analyse Des Réactions Chimiques
Types of Reactions
3-[(3,5-Dimethylphenyl)methyl]bicyclo[1.1.1]pentan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bridgehead positions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
3-[(3,5-Dimethylphenyl)methyl]bicyclo[1.1.1]pentan-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic properties, including its use in the development of new pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-[(3,5-Dimethylphenyl)methyl]bicyclo[1.1.1]pentan-1-amine involves its interaction with molecular targets and pathways. The compound’s rigid and strained structure allows it to fit into specific binding sites on proteins or enzymes, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[1.1.1]pentane: The parent compound, which lacks the 3-[(3,5-Dimethylphenyl)methyl] substituent.
Adamantane: A tricyclic hydrocarbon with a similar rigid structure, used in medicinal chemistry and materials science.
Uniqueness
3-[(3,5-Dimethylphenyl)methyl]bicyclo[1.1.1]pentan-1-amine is unique due to its specific substituent pattern and the presence of the bicyclo[1.1.1]pentane core. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications .
Propriétés
IUPAC Name |
3-[(3,5-dimethylphenyl)methyl]bicyclo[1.1.1]pentan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N/c1-10-3-11(2)5-12(4-10)6-13-7-14(15,8-13)9-13/h3-5H,6-9,15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOBYEWQHUGSKDG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CC23CC(C2)(C3)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-Bromo-4-[2-(2-chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B2361672.png)
![N-[1-(1H-benzimidazol-2-yl)-3-methylsulfanylpropyl]-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2361675.png)
![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-2-furamide](/img/structure/B2361677.png)
![9-(tert-Butyl)-7,12-dihydrobenzo[2,3]azepino[4,5-b]indol-6(5H)-one](/img/structure/B2361678.png)

![8-[Benzyl(methyl)amino]-3-methyl-7-nonylpurine-2,6-dione](/img/new.no-structure.jpg)


![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-methoxynicotinamide](/img/structure/B2361686.png)


![3-amino-4-(4-methylphenyl)-N-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2361692.png)
![9-(3-chloro-4-methoxyphenyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2361693.png)

